4-Methyl-4H-1,2,4-triazole

Vue d'ensemble

Description

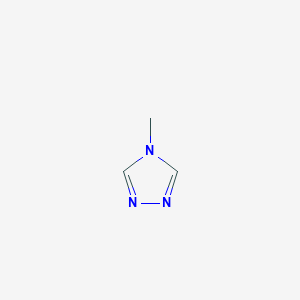

4-Methyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C3H5N3. It has a molecular weight of 83.0919 . It is also known by other names such as 4-Methyl-1,2,4-triazole .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 4-Methyl-4H-1,2,4-triazole, often involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration . This process allows for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Molecular Structure Analysis

The molecular structure of 4-Methyl-4H-1,2,4-triazole consists of a triazole ring with a methyl group attached. The InChI string for this compound is InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 .Chemical Reactions Analysis

4-Methyl-4H-1,2,4-triazole can participate in various chemical reactions. For instance, it reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-4H-1,2,4-triazole include a molecular weight of 83.0919 . More detailed properties are not available in the search results.Applications De Recherche Scientifique

Medicinal and Pharmaceutical Chemistry

Triazole compounds, including 4-Methyl-4H-1,2,4-triazole, are significant heterocycles that exhibit broad biological activities . They have been used in the development of a great quantity of drugs due to their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Agrochemistry

Compounds containing triazole have important application value in agrochemistry . They have been used in the development of pesticides and herbicides .

Material Chemistry

Triazole’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, making it valuable in material chemistry .

Anticancer Applications

Triazole compounds have shown broad-spectrum biological activities, including anticancer effects . For example, Letrozole, Anastrozole, and Vorozole are anticancer drugs that have been very effective .

Antituberculosis Applications

Triazole compounds have also shown antituberculosis effects . They have been used in the development of drugs for the treatment of tuberculosis .

Antibacterial Applications

Triazole compounds have been used in the development of antibacterial drugs . They have shown significant antibacterial effects .

Anti-HIV Applications

Triazole compounds have been used in the development of anti-HIV drugs . They have shown significant anti-HIV effects .

Antifungal Applications

Triazole compounds have been used in the development of antifungal drugs . For example, Ketoconazole, Fluconazole, and Voriconazole are commonly used antifungals in clinical application .

Mécanisme D'action

Target of Action

4-Methyl-4H-1,2,4-triazole, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The triazole nucleus operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Biochemical Pathways

Triazole compounds in general have been shown to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The triazole nucleus is known to improve the drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character , which could potentially enhance its bioavailability.

Result of Action

Triazole compounds have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .

Orientations Futures

The future directions in the research and application of 4-Methyl-4H-1,2,4-triazole and similar compounds could involve their use in the development of new medicines . Their ability to bind with various enzymes and receptors in the biological system makes them potential candidates for drug development .

Propriétés

IUPAC Name |

4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILPCSMEKCBYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147258 | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4H-1,2,4-triazole | |

CAS RN |

10570-40-8 | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Methyl-4H-1,2,4-triazole?

A1: The molecular formula of 4-Methyl-4H-1,2,4-triazole is C3H5N3, and its molecular weight is 83.09 g/mol. []

Q2: What spectroscopic data is available for characterizing 4-Methyl-4H-1,2,4-triazole?

A2: Researchers commonly employ various spectroscopic techniques to characterize 4-Methyl-4H-1,2,4-triazole and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]

- Raman Spectroscopy: Provides complementary information to IR, especially useful for studying molecular vibrations in aqueous solutions and on surfaces. [, ]

- Surface-Enhanced Raman Scattering (SERS): Offers enhanced sensitivity for studying molecules adsorbed on metal surfaces, enabling investigation of adsorption behavior and film formation. [, , , ]

- UV-Vis Spectroscopy: Useful for studying electronic transitions within the molecule and understanding its light absorption properties. []

Q3: How does the structure of 4-Methyl-4H-1,2,4-triazole derivatives influence their biological activity?

A3: Research suggests that the position and nature of substituents attached to the 4-Methyl-4H-1,2,4-triazole core significantly impact its biological activity. For instance:

- Antimicrobial and Antifungal Activity: Studies have shown that incorporating adamantane and 1,2,4-triazole into a single molecule, particularly with specific ylidene derivatives, can lead to enhanced antimicrobial and antifungal properties. []

- Corrosion Inhibition: Derivatives of 4-Methyl-4H-1,2,4-triazole containing thiol (-SH) groups exhibit promising corrosion inhibition properties on mild steel surfaces. The exact inhibition mechanism and efficacy depend on the molecule's structure and its interaction with the metal surface. [, ]

- Tuberculosis Inhibition: Specific 4-methyl-1-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives demonstrate activity against Mycobacterium tuberculosis strains. Further research is necessary to understand the structure-activity relationship fully. []

Q4: How is computational chemistry being utilized to study 4-Methyl-4H-1,2,4-triazole and its derivatives?

A4: Computational chemistry plays a vital role in understanding the properties and behavior of 4-Methyl-4H-1,2,4-triazole derivatives. Key applications include:

- Density Functional Theory (DFT) Calculations: Researchers utilize DFT to optimize molecular geometries, calculate electronic properties like HOMO/LUMO energies, and study molecular interactions with metal surfaces, aiding in understanding corrosion inhibition mechanisms. [, , ]

- Molecular Docking: This technique helps predict the binding affinity and interactions of 4-Methyl-4H-1,2,4-triazole derivatives with biological targets, such as enzymes, offering insights into potential drug candidates. []

- Molecular Dynamics (MD) Simulations: MD simulations provide valuable information about the dynamic behavior of molecules and their interactions with surfaces over time, contributing to a deeper understanding of corrosion inhibition and adsorption processes. []

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate molecular structure with biological activity. This approach helps identify structural features crucial for specific activities, guiding the design of novel compounds. []

Q5: What are the applications of 4-Methyl-4H-1,2,4-triazole derivatives in materials science?

A5: 4-Methyl-4H-1,2,4-triazole derivatives, particularly those forming stable monolayers on metal surfaces, find applications in various areas:

- Corrosion Protection: The ability of specific derivatives to adsorb onto metal surfaces and form protective layers makes them promising candidates for corrosion inhibitors in various industries. [, , , ]

- Water-borne Paints: Emulsified heterocyclic adducts, including those derived from 4-Methyl-4H-1,2,4-triazole, exhibit potential as corrosion inhibitors in water-borne paint formulations, offering environmentally friendly protection for steel substrates. []

Q6: How stable are 4-Methyl-4H-1,2,4-triazole derivatives under various conditions?

A6: The stability of 4-Methyl-4H-1,2,4-triazole derivatives depends on the specific substituents and the environment.

- pH Sensitivity: The structure and orientation of monolayers formed by some derivatives on metal surfaces can be influenced by pH variations. []

Q7: What strategies can improve the stability, solubility, or bioavailability of these compounds?

A7: Researchers employ several approaches to enhance the pharmaceutical properties of 4-Methyl-4H-1,2,4-triazole derivatives:

- Salt Formation: Converting the carboxylic acid group of certain derivatives into salts with organic or inorganic bases can improve solubility and bioavailability. []

Q8: What analytical methods are commonly used to study 4-Methyl-4H-1,2,4-triazole derivatives?

A8: Numerous analytical techniques are employed to characterize and quantify 4-Methyl-4H-1,2,4-triazole derivatives:

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify different components in a mixture. [, ]

- Mass Spectrometry (MS): Combined with techniques like HPLC (HPLC-MS), it provides information about the molecular weight and fragmentation patterns of compounds, aiding in structural elucidation. [, ]

- Elemental Analysis: Determines the percentage composition of elements (e.g., carbon, hydrogen, nitrogen) within a compound, confirming its purity and verifying the proposed structure. [, , , ]

- X-ray Diffraction: Used to determine the three-dimensional structure of crystalline compounds, providing detailed insights into bond lengths, angles, and molecular packing. [, , , , ]

Q9: What are some promising avenues for future research on 4-Methyl-4H-1,2,4-triazole derivatives?

A9: The unique properties of 4-Methyl-4H-1,2,4-triazole derivatives make them attractive targets for future research in various fields:

Q10: Are there any known alternatives or substitutes for 4-Methyl-4H-1,2,4-triazole derivatives in their various applications?

A10: While specific alternatives depend on the intended application, some potential substitutes include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)